

Comparative Guide to the Biological Activity of 1-(Cyclopropylcarbonyl)piperazine Derivatives

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Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of **1-(cyclopropylcarbonyl)piperazine**, a key chemical scaffold in modern drug discovery. The versatility of this moiety has led to its incorporation into compounds targeting a range of diseases, most notably in the fields of oncology and neuropharmacology. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in the field.

Data Presentation: Comparative Biological Activity

The **1-(cyclopropylcarbonyl)piperazine** core is a crucial component of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib, used in cancer therapy. It is also a foundational structure for the development of Esaprazole analogues, which have shown promise for their neuroprotective properties.

Anticancer Activity: PARP Inhibition

Derivatives of **1-(cyclopropylcarbonyl)piperazine** are integral to the structure of PARP inhibitors. These drugs function by blocking the PARP enzyme, which is critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to cell death, a concept known as synthetic lethality.

Compound ID	Modification on Piperazine Ring	Target	IC50 (nM)	Cell Line	Reference
Olaparib	4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl)	PARP-1	5	MDA-MB-436 (BRCA1 mutant)	[1]
Olaparib	4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl)	PARP-2	1	MDA-MB-436 (BRCA1 mutant)	[1]
Talazoparib	4-(4-fluoro-3-(phthalazin-1(2H)-one-4-carbonyl)benzyl)	PARP-1	0.65 ± 0.07	PC-3	[2]
Rucaparib	(Not a direct derivative)	PARP-1	1.4	-	[2]
Niraparib	(Not a direct derivative)	PARP-1	3.8	-	[3]

Note: Rucaparib and Niraparib are included as alternative PARP inhibitors for comparison, though they are not direct derivatives of **1-(cyclopropylcarbonyl)piperazine**.

Neuroprotective Activity: Sigma-1 Receptor Binding

Analogues of Esaprazole, which incorporate the **1-(cyclopropylcarbonyl)piperazine** structure, have been investigated for their neuroprotective effects, partly through their interaction with the sigma-1 (σ_1) receptor.

Compound ID	R1 Substitution	σ 1 Ki (nM)	Neuroprotection (vs. Glutamate)	Neuroprotection (vs. H2O2)	Reference
Analog 2a	H	150	+	++	[4]
Analog 2b	Acetyl	25	++	+	[4]
Analog 3a	Cyclopropyl	12	+++	+++	[4]
Analog 3b	Cyclobutyl	8	++	++	[4]
Analog 4a	Phenyl	5	+	+	[4]

Key: + (low), ++ (medium), +++ (high) neuroprotective effect in primary cortical neuron assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of **1-(cyclopropylcarbonyl)piperazine** derivatives.

PARP Inhibition Assay (Fluorometric)

This assay quantifies the activity of PARP enzymes and the inhibitory potential of test compounds.

Materials:

- Recombinant PARP-1 or PARP-2 enzyme
- Activated DNA (e.g., calf thymus DNA)
- β -NAD⁺ (Nicotinamide adenine dinucleotide)
- PARP Assay Buffer
- Test compounds (dissolved in DMSO)
- 96-well black plates

- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- In each well of the 96-well plate, add the following in order: PARP assay buffer, activated DNA, β -NAD⁺, and the test compound.
- Initiate the reaction by adding the PARP enzyme.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a developer reagent that generates a fluorescent signal inversely proportional to the amount of NAD⁺ consumed.
- Read the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm).
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.^[5]

Cell-Based Neuroprotection Assay

This assay assesses the ability of compounds to protect neurons from cytotoxic insults.

Materials:

- Primary cortical neurons or a neuronal cell line (e.g., HT22)
- Cell culture medium and supplements
- Test compounds (dissolved in DMSO)
- Cytotoxic agents (e.g., glutamate, hydrogen peroxide)
- Cell viability reagent (e.g., MTT, Calcein-AM)

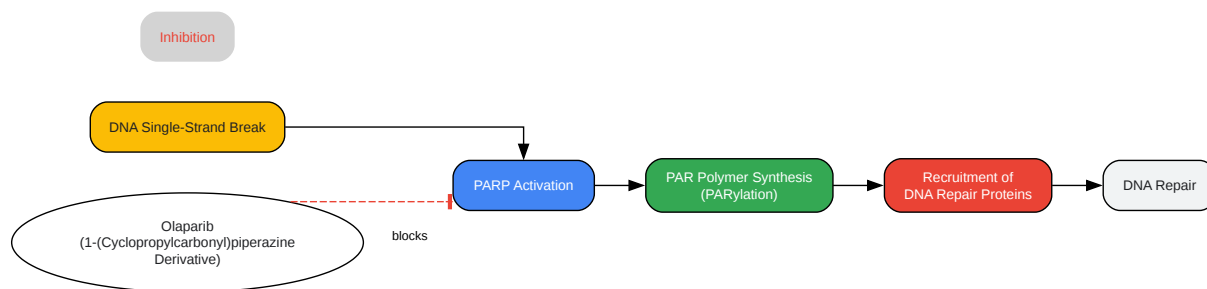
- 96-well clear-bottom plates
- Plate reader or fluorescence microscope

Procedure:

- Seed neurons in a 96-well plate and allow them to adhere and differentiate for an appropriate time.
- Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
- Induce cytotoxicity by adding a neurotoxic agent (e.g., glutamate to a final concentration of 5 mM or H₂O₂ to 100 μ M).
- Incubate for a period sufficient to induce cell death in control wells (e.g., 24 hours).
- Assess cell viability using a suitable reagent. For MTT, incubate with the reagent for 2-4 hours, then solubilize the formazan crystals and measure absorbance. For Calcein-AM, incubate and measure fluorescence.
- Calculate the percentage of neuroprotection relative to the control (untreated) and toxin-treated wells.^{[6][7]}

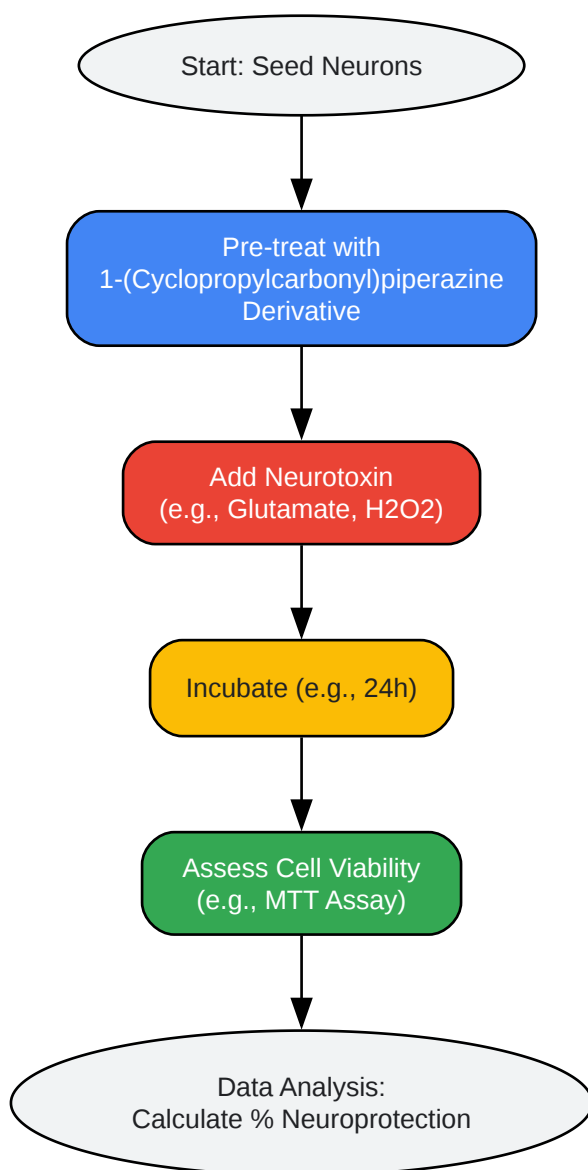
Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological activity of **1-(cyclopropylcarbonyl)piperazine** derivatives.



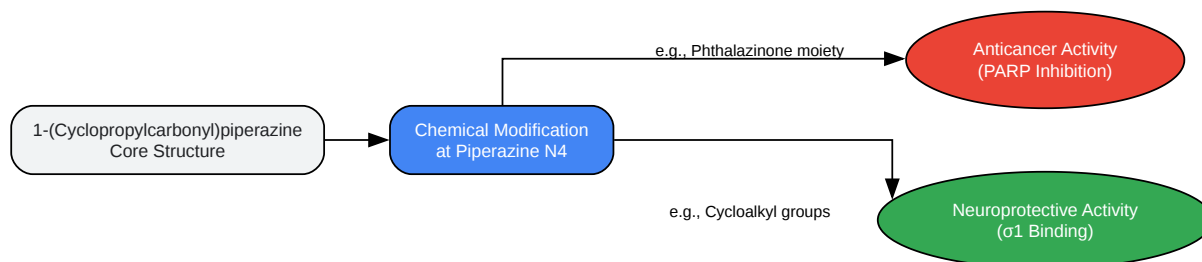
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PARP Inhibition by Olaparib Derivative.



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Workflow for Neuroprotection Assay.



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Structure-Activity Relationship Logic.

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